N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Overview
Description
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is a versatile organosilicon compound widely used in organic synthesis. It is known for its ability to act as a silylating agent, which makes it valuable in various chemical reactions, particularly in the protection of functional groups. The compound has the molecular formula C7H21NOSi2 and a molecular weight of 191.42 g/mol .
Mechanism of Action
Target of Action
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes or ketones) through a stoichiometric reaction . The reaction intermediates formed are hemiaminals , which decompose to nitrones by a bimolecular push–pull mechanism .
Biochemical Pathways
The interaction of this compound with aldehydes or ketones affects the biochemical pathways involving these compounds. The formation of nitrones from hemiaminals represents a significant transformation in these pathways .
Result of Action
The primary result of the compound’s action is the formation of N-methyl nitrones from aldehydes or ketones . This transformation occurs in good to excellent yields , indicating the compound’s efficacy in its role.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The compound is readily prepared from MeNHOH·HCl under alkaline conditions , suggesting that its reactivity and stability may be pH-dependent.
Biochemical Analysis
Biochemical Properties
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine plays a crucial role in biochemical reactions, particularly in the protection and deprotection of carbonyl groups. It interacts with aldehydes and ketones to form N-methyl nitrones through a bimolecular push-pull mechanism . The compound is also involved in the protection-reduction-deprotection sequence, where it protects a carbonyl group, allows for reduction, and then regenerates the carbonyl group upon acidic work-up . This interaction is essential for various synthetic applications, making this compound a valuable tool in organic chemistry.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins and enzymes within cells. The compound’s ability to protect carbonyl groups can impact cellular metabolism by altering the availability of reactive carbonyl compounds . Additionally, its interactions with biomolecules can modulate cell signaling pathways, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with electrophiles, predominantly through the nitrogen nucleophilic center . The compound reacts with aldehydes and ketones to form N-methyl nitrones, with hemiaminals as intermediates . This reaction is facilitated by a bimolecular push-pull mechanism, where the compound acts as both a nucleophile and an electrophile. The protection-reduction-deprotection sequence further highlights its role in modulating chemical transformations at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under alkaline conditions but can degrade under acidic conditions . Long-term studies have shown that its protective effects on carbonyl groups can persist, but the compound may eventually degrade, leading to the regeneration of the carbonyl group . These temporal effects are crucial for understanding its long-term impact on cellular function and biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects carbonyl groups and facilitates biochemical reactions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . These dosage-dependent effects are essential for determining the safe and effective use of the compound in biochemical research and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to protect carbonyl groups can influence metabolic flux and metabolite levels by altering the availability of reactive carbonyl compounds . Additionally, its interactions with enzymes can modulate their activity, leading to changes in metabolic pathways and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its protective effects on carbonyl groups . Understanding the transport and distribution of the compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its role in protecting carbonyl groups and modulating biochemical reactions within cells .
Preparation Methods
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-methylhydroxylamine hydrochloride with silylating reagents under alkaline conditions. For instance, using trimethylsilyl chloride (Me3SiCl) or hexamethyldisilazane (Me3SiSiMe3) as silylating agents can yield the desired compound . The reaction typically proceeds as follows:
- Dissolve N-methylhydroxylamine hydrochloride in an alkaline medium.
- Add the silylating reagent (Me3SiCl or Me3SiSiMe3) to the solution.
- Allow the reaction to proceed at room temperature or under mild heating.
- Isolate the product through standard purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine undergoes various chemical reactions, primarily due to its silylating properties. Some notable reactions include:
Scientific Research Applications
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can be compared with other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These compounds share similar silylating properties but differ in their specific applications and reactivity:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Widely used for the derivatization of hydroxyl groups in steroids and other compounds for GC-MS analysis.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Commonly used for the derivatization of hydroxyl groups in steroids, with optimized reaction conditions involving heating at 70°C for 10 minutes.
N,O-bis(trimethylsilyl)acetamide (BSA): Used for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols.
This compound stands out due to its specific applications in the protection of carbonyl groups and its use in the synthesis of O-silylated hydroxamates .
Properties
IUPAC Name |
N-trimethylsilyl-N-trimethylsilyloxymethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSJZVQLMUDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(O[Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505160 | |
Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-33-3 | |
Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine interact with aldehydes and ketones, and what is the result of this interaction?
A1: this compound reacts with aldehydes and ketones to form N-methyl nitrones. [, ] This reaction proceeds through a hemiaminal intermediate, which subsequently decomposes to the desired nitrone product through a bimolecular push-pull mechanism. []
Q2: What makes this compound advantageous for the synthesis of N-methyl nitrones compared to other methods?
A2: this compound offers advantages in terms of regio- and chemoselectivity during N-methyl nitrone formation. [] This selectivity is attributed to the bulky nature of the reagent, which can influence its preference for reacting with specific functional groups or at sterically less hindered sites. []
Q3: Besides its use in nitrone synthesis, what other synthetic applications does this compound have?
A3: this compound can also function as a protecting group for carbonyl functionalities. [] This allows for selective transformations on other parts of the molecule, followed by deprotection to regenerate the carbonyl group. For instance, it enables the "protection-reduction-deprotection" sequence where a carbonyl group is protected, another functional group in the molecule is reduced, and finally the carbonyl is regenerated, all in a single flask. []
Q4: What are the structural characteristics of this compound?
A4: * Molecular Formula: C₇H₂₁NOSi₂ []* Molecular Weight: 191.47 g/mol []* Boiling Point: 40–41 °C at 10 mmHg []* Refractive Index (nD20): 1.4146 []
Q5: How is this compound prepared in the laboratory?
A5: this compound is synthesized by reacting N-Methylhydroxylamine hydrochloride with two equivalents of Chlorotrimethylsilane and three equivalents of Triethylamine in ether at 25 °C. This reaction results in a 52% yield of the desired product. []
Q6: Are there any specific handling or storage recommendations for this compound?
A6: Yes, due to its susceptibility to hydrolysis, this compound should be handled with care, minimizing exposure to moisture. [] It's best stored in a sealed bottle at low temperatures (-10 to -15°C) to prevent decomposition and maintain its quality. []
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